

TOP1288: A Technical Guide to Localized Immunosuppression in the Gut

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Compound of Interest

Compound Name: TOP1288

Cat. No.: B10815492

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Abstract

TOP1288 is an investigational, topically administered, narrow-spectrum kinase inhibitor (NSKI) designed for localized immunosuppression within the gastrointestinal tract for the treatment of ulcerative colitis (UC). By targeting key signaling pathways in the inflammatory cascade directly at the site of disease, **TOP1288** aims to provide therapeutic benefit while minimizing systemic exposure and associated side effects. This document provides a comprehensive technical overview of **TOP1288**, including its mechanism of action, available preclinical and clinical data, and detailed experimental methodologies relevant to its development.

Introduction to TOP1288 and Localized Immunosuppression

Ulcerative colitis is a chronic inflammatory bowel disease (IBD) characterized by inflammation of the colon and rectum.[1] Current treatments often involve systemic immunosuppression, which can lead to significant side effects. The therapeutic strategy behind **TOP1288** is to deliver a potent anti-inflammatory agent directly to the inflamed gut mucosa, thereby maximizing efficacy at the target site while minimizing systemic absorption.[2][3] This approach is particularly relevant for kinase inhibitors, which, despite their therapeutic potential in inflammatory diseases, have faced challenges with systemic toxicity.[4] **TOP1288** is a small molecule developed by TopiVert Pharma Ltd. as a non-absorbed treatment for UC.[5]

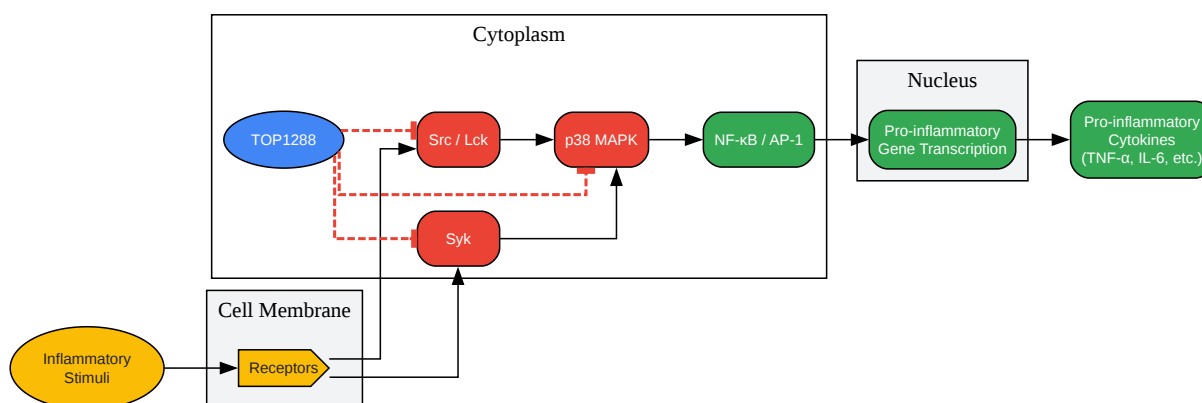
Mechanism of Action: Narrow-Spectrum Kinase Inhibition

TOP1288 is a narrow-spectrum kinase inhibitor that potently targets key kinases integral to both innate and adaptive immune responses. The primary targets of **TOP1288** are:

- p38 mitogen-activated protein kinase (MAPK α): A central regulator of the production of pro-inflammatory cytokines such as TNF- α and IL-6.
- Spleen tyrosine kinase (Syk): Crucial for signaling through various immune receptors, including B-cell receptors and Fc receptors.
- Src family kinases (including Src and Lck): Involved in T-cell and B-cell activation and signaling.

By synergistically inhibiting these kinases, **TOP1288** is designed to potently dampen the inflammatory cascade in the gut. This multi-targeted approach is hypothesized to offer broader efficacy compared to highly selective kinase inhibitors.

Signaling Pathway of TOP1288 Inhibition



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Caption: **TOP1288** inhibits Syk, Src/Lck, and p38 MAPK signaling.

Data Presentation

Quantitative data for **TOP1288** is limited in publicly available sources. The following tables summarize the available information from preclinical and clinical studies.

Table 1: Preclinical Kinase Inhibition Profile (Data for TOP1210, a related NSKI)

Note: Specific IC50 values for **TOP1288** are not publicly available. The data below is for TOP1210, a narrow-spectrum kinase inhibitor from the same company with the same targets, and is presented as a proxy.

Target Kinase	Assay Type	IC50 (nM)
p38α	Z-lyte Assay	Potently inhibits
Src	Z-lyte Assay	Potently inhibits
Syk	Z-lyte Assay	Potently inhibits

Table 2: Clinical Trial Overview

Study ID	Phase	Formulation	Population	Key Objectives	Status
NCT02463045	1	Rectal Solution	Healthy Volunteers & UC Patients	Safety and Tolerability	Completed
NCT03071081	1	Oral	Healthy Volunteers	Safety, Tolerability, PK	Completed
NCT02888379	2a	Rectal Solution	Moderate to Severe UC Patients	Safety, Tolerability, Efficacy	Completed

Table 3: Pharmacokinetic and Safety Data from Phase 1 Studies

Parameter	Formulation	Dose	Finding
Safety & Tolerability	Rectal	Up to 200 mg BID for 4 days	Safe and well tolerated.
Systemic Absorption	Rectal	Up to 200 mg BID for 4 days	Minimal systemic absorption.
Tissue Concentration	Oral	Single and multiple doses	Drug detected in colon tissue biopsies up to 36 hours after the last dose.
Systemic Absorption	Oral	Single and multiple doses	Minimal systemic absorption.

Table 4: Phase 2a Efficacy Results (NCT02888379)

Endpoint	Finding
Overall Efficacy	Efficacy assessment was uninterpretable due to a large placebo response.
Clinical Changes	Clinically relevant changes from baseline were observed in the TOP1288 arm.

Experimental Protocols

Detailed experimental protocols for **TOP1288** are not publicly available. However, a publication on the related compound TOP1210 provides insight into the methodologies likely employed for the preclinical evaluation of **TOP1288**.

Kinase Inhibition Assays

- Objective: To determine the inhibitory activity of the compound against target kinases.
- Methodology (based on TOP1210):

- Assay Type: Z-lyte kinase assay.
- Procedure: Recombinant p38 α , Src, and Syk kinases are incubated with a fluorescently labeled peptide substrate and ATP.
- Measurement: Kinase activity is determined by measuring the phosphorylation of the substrate.
- Analysis: The assay is performed with a range of inhibitor concentrations to calculate the IC50 value.

In Vitro Cellular Assays of Inflammation

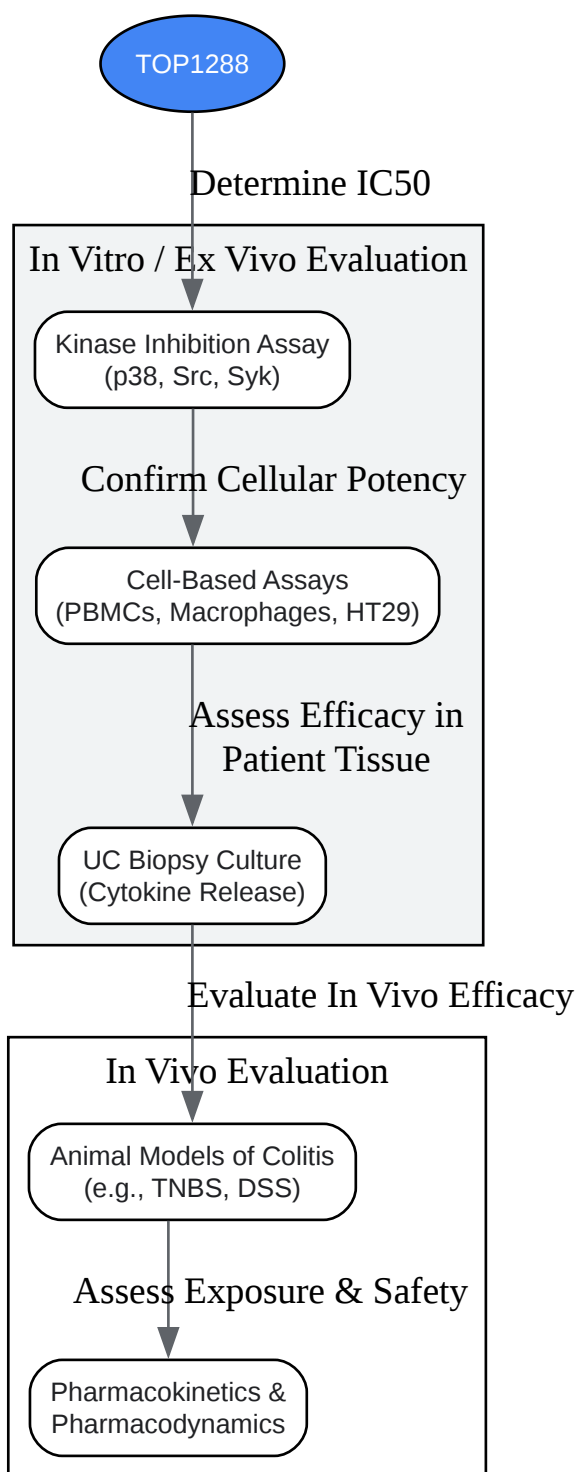
- Objective: To assess the anti-inflammatory effects of the compound in relevant human cell lines and primary cells.
- Methodology (based on TOP1210):
 - Cell Types: Peripheral blood mononuclear cells (PBMCs), primary macrophages, and the HT29 colon epithelial cell line.
 - Stimulation: Cells are stimulated with inflammatory agents (e.g., LPS for PBMCs and macrophages, IL-1 β for HT29 cells) to induce the production of pro-inflammatory cytokines.
 - Treatment: Cells are co-incubated with the stimulant and various concentrations of the test compound.
 - Measurement: The levels of secreted cytokines (e.g., TNF- α , IL-6, IL-8) in the cell culture supernatant are quantified using ELISA.
 - Analysis: The concentration-dependent inhibition of cytokine release is used to determine the potency of the compound.

Ex Vivo Organ Culture of Ulcerative Colitis Biopsies

- Objective: To evaluate the efficacy of the compound in a more physiologically relevant model using tissue from UC patients.

- Methodology (based on TOP1210):
 - Tissue Source: Inflamed colonic biopsies obtained from patients with active UC.
 - Culture: Biopsies are cultured ex vivo for a defined period (e.g., 24 hours).
 - Treatment: The culture medium is supplemented with various concentrations of the test compound.
 - Measurement: The spontaneous release of pro-inflammatory cytokines into the culture medium is measured by ELISA.
 - Analysis: The inhibitory effect of the compound on cytokine release from the inflamed tissue is quantified.

Workflow for Preclinical Evaluation of a Narrow-Spectrum Kinase Inhibitor



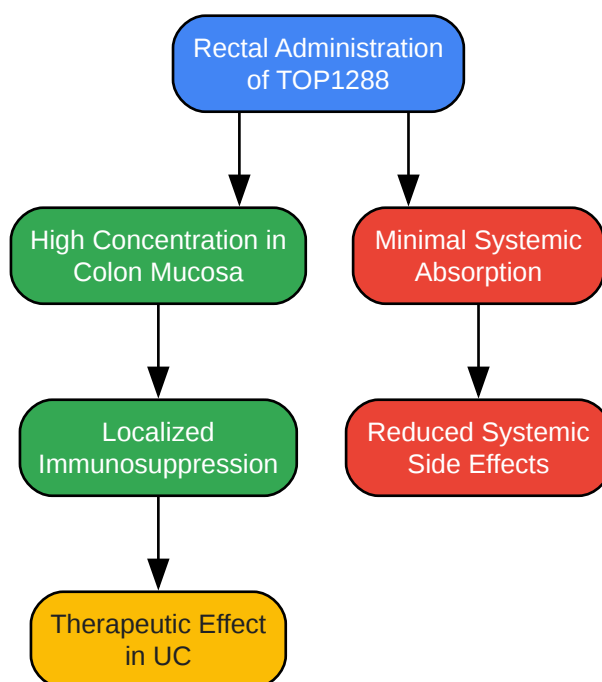
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Caption: Preclinical workflow for evaluating **TOP1288**.

Clinical Trial Design (Phase 2a, NCT02888379)

- Objective: To evaluate the safety, tolerability, and efficacy of **TOP1288** in patients with moderate to severe UC.
- Design: A randomized, double-blind, placebo-controlled, multicenter study.
- Population: Approximately 60 patients with symptomatic moderate to severe UC.
- Intervention:
 - **TOP1288** 200 mg rectal solution, administered once daily at bedtime for 4 weeks.
 - Placebo rectal solution.
- Randomization: 2:1 ratio (approximately 40 subjects to **TOP1288** and 20 to placebo).
- Primary Outcome Measure: Efficacy as measured by the Mayo Clinic modified endoscopic subscore.
- Secondary Outcome Measures:
 - Ulcerative Colitis Endoscopic Index of Severity (UCEIS) score.
 - Partial Mayo Clinic score.
 - Endoscopic healing.
 - Rectal bleeding.

Logical Relationship of Localized Action



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Caption: Rationale for localized action of **TOP1288**.

Summary and Future Directions

TOP1288 represents a targeted approach to the treatment of ulcerative colitis, aiming to provide localized immunosuppression through the inhibition of multiple key inflammatory kinases. Phase 1 studies have demonstrated that both rectal and oral formulations are well-tolerated with minimal systemic exposure, a key feature of its design. While the Phase 2a study in UC patients showed clinically relevant changes, the efficacy assessment was confounded by a high placebo response, leaving questions about its clinical benefit unanswered.

Future development would likely require a larger clinical trial with a design that mitigates the potential for a high placebo effect. Further elucidation of the pharmacokinetic and pharmacodynamic relationship in diseased tissue will also be crucial. The development of a successful, non-absorbed oral formulation remains a key objective for providing a more convenient treatment option for patients with IBD.

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